molecular formula C14H17N3 B13654801 3-(3-phenyl-1H-pyrazol-5-yl)piperidine

3-(3-phenyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B13654801
M. Wt: 227.30 g/mol
InChI Key: QBZXVBLHBBDFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Phenyl-1H-pyrazol-5-yl)piperidine is a versatile heterocyclic compound that serves as a valuable scaffold in modern drug discovery and medicinal chemistry research. This molecule integrates a piperidine ring, a common feature in many pharmacologically active agents, with a 3-phenyl-1H-pyrazole moiety, a privileged structure known for its diverse biological activities . The piperidine-pyrazole core is of significant interest for the synthesis of novel heterocyclic amino acids and other complex molecular architectures, functioning as a crucial chiral building block for the development of DNA-encoded chemical libraries and peptidomimetics . Pyrazole derivatives are recognized for their wide spectrum of pharmacological properties, including potential use as anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, and antiviral agents . The specific substitution pattern on the pyrazole ring, such as the 3-phenyl group in this compound, is a key structural determinant for biological activity and can be further functionalized to explore structure-activity relationships . The synthesis of such compounds often involves strategic methods like the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl systems or their equivalents, such as β-enamino diketones, to regioselectively form the pyrazole ring . This product is provided for research applications only. It is intended for use by qualified laboratory and scientific personnel. For Research Use Only. Not for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

3-(3-phenyl-1H-pyrazol-5-yl)piperidine

InChI

InChI=1S/C14H17N3/c1-2-5-11(6-3-1)13-9-14(17-16-13)12-7-4-8-15-10-12/h1-3,5-6,9,12,15H,4,7-8,10H2,(H,16,17)

InChI Key

QBZXVBLHBBDFGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation of β-Enamino Diketones and Phenylhydrazines

A widely applied method for synthesizing 3-substituted pyrazoles involves the cyclocondensation of β-enamino diketones with phenylhydrazine derivatives. This approach is regioselective and efficient for constructing the pyrazole core with a phenyl substituent at the 3-position.

  • Method Summary : β-Enamino diketones (e.g., compound 3a) are reacted with phenylhydrazine in ethanol or other suitable solvents under reflux conditions to afford 3-(3-phenyl-1H-pyrazol-5-yl) derivatives. The reaction proceeds via nucleophilic attack of the hydrazine on the β-enamino diketone, followed by cyclization and aromatization to form the pyrazole ring.

  • Piperidine Incorporation : The piperidine moiety can be introduced as an N-protected piperidinyl substituent on the β-enamino diketone or by subsequent functionalization of the pyrazole ring.

  • Yields and Regioselectivity : The reaction typically provides good to excellent yields (50–90%) with high regioselectivity, favoring the formation of the 3-phenyl-substituted pyrazole regioisomer. Minor regioisomeric products are often observed in trace amounts and can be separated by chromatographic techniques.

  • Example : A study reported the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates via this method, demonstrating the successful formation of the pyrazole ring with piperidine substitution and phenyl groups on the pyrazole ring.

Condensation of 1-Acetoacetyl-4-tert-butoxycarbonylpiperazine with Phenylhydrazine Followed by Cyclization

This method, reported in patent literature, involves preparing a pyrazole-substituted piperazine intermediate, which can be adapted for piperidine analogs.

  • Step 1: Condensation
    1-Acetoacetyl-4-tert-butoxycarbonylpiperazine is reacted with phenylhydrazine in the presence of methanesulfonic acid to form a hydrazone intermediate.

  • Step 2: Cyclization
    Cyclization is induced using phosphorus oxychloride in pyridine, leading to the formation of 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-5-pyrazolyl)piperazine.

  • Step 3: Deprotection
    The tert-butoxycarbonyl protecting group is removed using trifluoroacetic acid to yield the free pyrazolyl-substituted piperazine.

  • Adaptation for Piperidine : While this method is described for piperazine, analogous strategies can be employed for piperidine derivatives by starting from appropriately protected piperidine precursors.

  • Drawbacks : The use of phosphorus oxychloride is associated with toxicity and environmental concerns, and the process can be time-consuming with some loss of purity and yield.

  • Improvements : Alternative condensation reagents and milder conditions are sought to improve safety and scalability.

Novel Industrial Preparation Avoiding Toxic Condensation Reagents

To address the limitations of traditional methods involving toxic reagents like phosphorus oxychloride or tetraphosphorus decasulfide, improved industrial methods have been developed.

  • Key Features :

    • Use of fatty alcohol solvents (C12-C18) and water-retaining agents such as anhydrous sodium sulfate or copper sulfate.
    • Condensation of starting materials (e.g., compound IV) with phenylhydrazine under reflux conditions to form an intermediate (compound III).
    • Cyclization in tetrahydrofuran (THF) using less toxic condensation reagents such as Lawesson reagent or Belleau reagent.
    • Neutralization, extraction, and concentration steps to isolate the desired 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine or related piperidine derivatives.
  • Advantages :

    • Avoidance of highly toxic reagents.
    • Higher reaction yields and improved safety profiles.
    • Reduction of industrial waste, making the process more environmentally friendly and suitable for scale-up.
  • Reaction Conditions :

    • Temperature range: 40–60°C for cyclization.
    • Use of organic bases to facilitate reaction progress.
    • Controlled pH adjustment to neutral after reaction completion.

Synthesis of 3-Phenylpiperidine Core via Grignard Reaction and Subsequent Functionalization

The piperidine ring bearing the 3-phenyl substituent can be synthesized using a multi-step approach involving:

  • Step 1: Grignard Reaction
    N-protected 3-piperidone is reacted with para-substituted phenyl magnesium halide to give 3-hydroxy-3-phenylpiperidine intermediates.

  • Step 2: Dehydration
    The 3-hydroxy intermediates undergo elimination to form unsaturated intermediates.

  • Step 3: Hydrogenation
    Catalytic hydrogenation under transition metal catalysis converts the unsaturated intermediates to N-protected 3-phenylpiperidine.

  • Step 4: Deprotection and Resolution
    Removal of the protecting group yields racemic 3-phenylpiperidine, which can be resolved into enantiomers using acidic resolving agents.

  • Utility :
    This method provides access to enantiomerically enriched 3-phenylpiperidine, which can then be further functionalized to introduce the pyrazole moiety, completing the synthesis of 3-(3-phenyl-1H-pyrazol-5-yl)piperidine.

Summary Table of Key Preparation Methods

Method No. Starting Materials / Intermediates Key Reagents / Conditions Advantages Limitations / Notes
1 β-Enamino diketones + phenylhydrazine Ethanol reflux, N-Boc protection, chromatographic purification High regioselectivity, good yields Minor regioisomers formed, requires chromatographic separation
2 1-Acetoacetyl-4-tert-butoxycarbonylpiperazine + phenylhydrazine Methanesulfonic acid, phosphorus oxychloride, pyridine, TFA deprotection Established method, well-characterized intermediates Use of toxic phosphorus oxychloride, time-consuming
3 Compound IV + phenylhydrazine Fatty alcohol solvent, water-retaining agents, Lawesson or Belleau reagent, THF, 40–60°C Safer, higher yield, industrially scalable Requires specialized reagents, patent-protected
4 N-Protected 3-piperidone + phenyl magnesium halide Grignard reaction, elimination, hydrogenation, deprotection, resolution Access to chiral 3-phenylpiperidine Multi-step, requires chiral resolution

Research Findings and Practical Considerations

  • Regioselectivity : The cyclocondensation reactions tend to produce mixtures of regioisomers, but careful choice of starting materials and reaction conditions can favor the desired 3-phenyl substitution pattern on the pyrazole ring.

  • Tautomerism : Pyrazole derivatives exhibit prototropic tautomerism, which can complicate structural characterization. Advanced NMR techniques (e.g., 1H-13C HMBC, NOESY) are used to confirm regiochemistry and tautomeric forms.

  • Environmental and Safety Aspects : Newer methods avoid highly toxic reagents like phosphorus oxychloride and tetraphosphorus decasulfide, improving safety and reducing hazardous waste, which is critical for industrial production.

  • Yields : Reported yields vary depending on the method and scale but generally range from moderate to high (50–90%), with industrial methods emphasizing reproducibility and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenyl-1H-pyrazol-5-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(3-phenyl-1H-pyrazol-5-yl)piperidine is a chemical compound with a structure that combines a piperidine ring and a pyrazole moiety. It has potential applications in medicinal chemistry due to its unique structure. The compound features a five-membered pyrazole ring, which contains nitrogen, linked to a six-membered saturated nitrogen-containing piperidine ring.

Potential Applications in Medicinal Chemistry

3-(3-phenyl-1H-pyrazol-5-yl)piperidine may find applications in medicinal chemistry as a potential drug candidate due to its unique structure. Its derivatives could be explored for therapeutic uses in treating various diseases, including cancer and inflammatory disorders. Additionally, compounds with similar structures are often investigated for their roles as intermediates in organic synthesis and as ligands in coordination chemistry.

Structural Comparison

Compound NameStructure FeaturesUnique Aspects
1-(3-Pyridyl)-3-(phenyl)-1H-pyrazoleContains a pyridyl instead of a piperidine ringExhibits different electronic properties due to nitrogen in the ring
3-(4-Methylphenyl)-1H-pyrazoleSubstituted pyrazole without piperidineLacks the nitrogen-rich six-membered ring
4-(4-Fluorophenyl)-piperazinePiperazine structure instead of piperidineDifferent cyclic structure affecting pharmacodynamics
1-(2-Hydroxyphenyl)-pyrazoleHydroxy-substituted pyrazoleAdditional functional group may enhance solubility

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Urea Derivatives

describes 1-(2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridine-3-yl)-3-(3-phenyl-1H-pyrazol-5-yl)urea (16) , a urea-linked pyrazole-piperidine hybrid. Compared to 3-(3-phenyl-1H-pyrazol-5-yl)piperidine:

  • Molecular Weight : 459 g/mol (vs. ~265 g/mol for the parent compound).

Furopyridine-Pyrazole Hybrids

references VN339 , a furopyridine derivative with a pyrazole ring. Key distinctions include:

  • Substituents : A pyridin-4-yl group replaces the phenyl ring, altering electronic properties and solubility.

Pharmacologically Active Piperidine Derivatives

lists histamine H₃ receptor antagonists with piperidine cores, such as ABT-239 and PF-3654746 :

Compound Structure Features Pharmacological Profile
ABT-239 Chlorophenylpropoxy-piperidine High CNS penetration, H₃ antagonism
PF-3654746 Piperidin-1-ylmethylphenoxy-piperidine Moderate affinity (Ki = 12 nM)
Target Compound 3-Phenyl-pyrazolyl-piperidine Underexplored; predicted σ-1 affinity

Q & A

Q. What are the established synthetic routes for 3-(3-phenyl-1H-pyrazol-5-yl)piperidine, and how is structural confirmation achieved?

The synthesis typically involves multi-step reactions, including cyclocondensation and functional group transformations. For example, alkylation of bicyclic lactams followed by TFA-mediated deprotection and chromatographic purification yields piperidine derivatives . Structural confirmation relies on:

  • 1H/13C-NMR spectroscopy : To assign proton and carbon environments (e.g., distinguishing piperidine chair conformers and pyrazole substituents).
  • Mass spectrometry : For molecular weight validation.
  • Elemental analysis : To confirm purity and stoichiometry .

Q. What physicochemical properties of 3-(3-phenyl-1H-pyrazol-5-yl)piperidine are critical for its solubility and bioavailability?

Key properties include:

  • LogP (partition coefficient) : Determines membrane permeability; calculated via QSAR models (e.g., ADMET Predictor™) .
  • pKa : Affects ionization state at physiological pH.
  • Hydrogen-bond donors/acceptors : Impacts solubility and transporter interactions.
    Experimental data (e.g., from ) show a molecular weight of 151.213 g/mol and SMILES C1CC(CNC1)C2=CC=NN2, but solubility data may require empirical measurement due to variability in salt forms .

Advanced Research Questions

Q. How can QSAR models guide the optimization of 3-(3-phenyl-1H-pyrazol-5-yl)piperidine derivatives for enhanced serotonin transporter (SERT) inhibition?

QSAR studies on phenylpiperidine analogs correlate molecular descriptors (e.g., topological polar surface area, dipole moment) with pIC50 values. For example:

DescriptorCorrelation with pIC50Significance
Topological polar SA InversePredicts blood-brain barrier permeation
Dipole moment PositiveInfluences ligand-receptor binding
Rational modifications (e.g., introducing electron-withdrawing groups on the phenyl ring) can be tested in silico before synthesis .

Q. What in silico strategies predict the pharmacokinetic profile of 3-(3-phenyl-1H-pyrazol-5-yl)piperidine?

ADMET Predictor™ and MedChem Designer™ are used to simulate:

  • Absorption : Caco-2 cell permeability models.
  • Metabolism : CYP450 isoform susceptibility.
  • Toxicity : Ames test predictions for mutagenicity.
    For phenylpiperidine derivatives, high metabolic stability is often linked to reduced CYP3A4 affinity .

Q. How can conformational analysis of the piperidine ring inform biological activity?

The piperidine ring’s chair-boat equilibrium affects binding to targets like G-protein-coupled receptors. For example:

  • Chair conformation : Stabilizes hydrophobic interactions in SERT binding pockets .
  • Axial vs. equatorial substituents : Alters steric hindrance (e.g., 3-phenyl orientation in pyrazole derivatives) .
    Spectroscopic NOE experiments or DFT calculations can map preferred conformers .

Q. What methodologies identify biological targets for 3-(3-phenyl-1H-pyrazol-5-yl)piperidine in neuropharmacology?

  • Docking simulations : Screen against serotonin/dopamine transporters (e.g., using AutoDock Vina).
  • Radioligand displacement assays : Measure affinity for receptors (e.g., 5-HT1A or σ1 receptors) .
  • Transcriptomic profiling : Post-treatment RNA-seq in neuronal cell lines reveals pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.